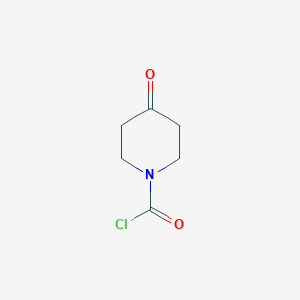

1-Piperidinecarbonyl chloride, 4-oxo-

描述

属性

IUPAC Name |

4-oxopiperidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2/c7-6(10)8-3-1-5(9)2-4-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTHYSAQQJPLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474001 | |

| Record name | 1-PIPERIDINECARBONYL CHLORIDE, 4-OXO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206182-51-6 | |

| Record name | 1-PIPERIDINECARBONYL CHLORIDE, 4-OXO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Piperidinecarbonyl Chloride, 4 Oxo

Established Synthetic Routes and Precursor Chemistry

The traditional synthesis of 1-Piperidinecarbonyl chloride, 4-oxo- relies on well-established chemical transformations, primarily involving the acylation of a 4-oxopiperidine scaffold with a suitable carbonylating agent.

Derivatization from 4-Oxopiperidine Scaffolds

The principal precursor for the synthesis is 4-oxopiperidine, which is often used in its hydrochloride salt form, 4-oxopiperidinium chloride. chemicalbook.comchemdad.com This starting material can be prepared from more stable, N-protected piperidines. A common method involves the deprotection of tert-butyl 4-oxopiperidine-1-carboxylate. chemicalbook.comchemdad.com This reaction is typically carried out by treating the N-Boc protected piperidine (B6355638) with a solution of hydrogen chloride in a solvent like 1,4-dioxane (B91453) at low temperatures. chemicalbook.comchemdad.com

Another approach involves the cleavage of an N-benzyl group from a corresponding piperidine derivative. For instance, 1-benzyl-4-piperidone can be cleaved using reagents like α-chloroethyl chloroformate followed by methanolysis to yield 4-oxopiperidinium chloride. chemicalbook.com The availability of these precursors is crucial for the subsequent carbonylation step.

Carbonylation Strategies and Reagent Selection

The introduction of the carbonyl chloride moiety is achieved through the reaction of 4-oxopiperidine with a phosgene (B1210022) equivalent. Phosgene (COCl₂) itself is a highly toxic gas, and its use requires stringent safety precautions. americanchemistry.com Due to its hazardous nature, safer, solid or liquid alternatives are often preferred in laboratory and industrial settings. These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). google.comwikipedia.org Both diphosgene and triphosgene are easier to handle and serve as in situ sources of phosgene. wikipedia.orgsigmaaldrich.com

The reaction typically involves the treatment of 4-oxopiperidine or its hydrochloride salt with the phosgene equivalent in an inert aprotic solvent, such as methylene (B1212753) chloride or toluene. google.com When using triphosgene, which is a solid, it is often used in stoichiometric excess. google.com The reaction of a secondary amine, like 4-oxopiperidine, with a phosgene equivalent leads to the formation of the corresponding carbamoyl (B1232498) chloride. A patent for a similar compound, [1,4']bipiperidinyl-1'-carbonyl chloride, describes the reaction of the parent piperidine with triphosgene in methylene chloride at ambient temperature. google.com This process is analogous to the likely synthesis of 1-Piperidinecarbonyl chloride, 4-oxo-.

| Reagent | Form | Boiling Point (°C) | Melting Point (°C) | Key Characteristics |

| Phosgene | Gas | 8 | -132 | Highly toxic, volatile gas. sigmaaldrich.com |

| Diphosgene | Liquid | 128 | N/A | Less volatile than phosgene. sigmaaldrich.com |

| Triphosgene | Solid | 208 | 80 | Solid, easier to handle. sigmaaldrich.com |

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in chemical synthesis have focused on developing greener and more efficient methods, which can be applied to the synthesis of 1-Piperidinecarbonyl chloride, 4-oxo-.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing 1-Piperidinecarbonyl chloride, 4-oxo-, this can involve the use of less hazardous reagents and solvents. One such approach is the "photo-on-demand" synthesis of acyl chlorides. This method utilizes the photochemical oxidation of chloroform (B151607) to generate phosgene in situ, which can then react with the amine. chemdad.com This technique minimizes the risks associated with storing and handling bulk quantities of phosgene. chemdad.com

The choice of solvent also plays a significant role in the greenness of a synthesis. The use of bio-based solvents, such as Cyrene™, has been explored for the synthesis of amides from acid chlorides and could potentially be adapted for the synthesis of carbamoyl chlorides. researchgate.net Such solvents offer a more sustainable alternative to traditional chlorinated or aprotic polar solvents.

Process Intensification through Flow Chemistry and Continuous Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of carbamoyl chlorides has been successfully demonstrated in continuous flow systems. wikipedia.org These systems often utilize packed-bed reactors or microreactors to enhance reaction efficiency and control. wikipedia.org

For instance, the in situ generation of phosgene from chloroform and its subsequent reaction to form acyl chlorides has been effectively carried out in a flow photoreactor. chemicalbook.com This approach allows for the on-demand production and immediate consumption of the hazardous intermediate, significantly enhancing the safety of the process. chemicalbook.com The transfer of the synthesis of 1-Piperidinecarbonyl chloride, 4-oxo- to a continuous flow process could lead to higher yields and purity, as well as a safer and more reproducible manufacturing process. sigmaaldrich.com

Optimization of Reaction Conditions and Yield Enhancement Studies

The optimization of reaction conditions is crucial for maximizing the yield and purity of 1-Piperidinecarbonyl chloride, 4-oxo-. Key parameters that are often studied include the reaction temperature, the molar ratio of reactants, and the choice of solvent.

In phosgenation reactions, temperature control is critical. Industrial processes for phosgene production are typically conducted at elevated temperatures to ensure high conversion rates. However, for the synthesis of carbamoyl chlorides from secondary amines, reactions are often carried out at or below room temperature to control the exothermicity and minimize side reactions. google.com For instance, the synthesis of [1,4']bipiperidinyl-1'-carbonyl chloride using triphosgene is conducted at 20-25°C. google.com

The molar ratio of the phosgene equivalent to the amine is another important factor. An excess of the phosgenating agent is often used to ensure complete conversion of the amine. google.com Studies on similar reactions have shown that using 1.2 to 2.0 equivalents of triphosgene (as phosgene) relative to the piperidine derivative can lead to high yields. google.com

The selection of an appropriate solvent is also key. Aprotic solvents such as methylene chloride, toluene, or acetonitrile (B52724) are commonly used. google.com The solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate and the ease of product isolation. In some cases, a co-solvent is added during workup to facilitate the removal of impurities and improve the crystallization of the final product. google.com

| Parameter | Typical Range/Value | Rationale |

| Temperature | 0 - 25 °C | Control of exothermicity and prevention of side reactions. google.com |

| Molar Ratio (Phosgene eq. : Amine) | 1.2:1 to 2.0:1 | Ensures complete conversion of the starting amine. google.com |

| Solvent | Methylene Chloride, Toluene, Acetonitrile | Provides a suitable reaction medium and facilitates product isolation. google.com |

Reactivity and Chemical Transformations of 1 Piperidinecarbonyl Chloride, 4 Oxo

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

The carbonyl chloride group is a classic acylating agent, readily undergoing nucleophilic acyl substitution. The chlorine atom serves as an excellent leaving group, facilitating reactions with a variety of nucleophiles to form stable amide, ester, and thioester linkages, as well as new carbon-carbon bonds.

The reaction of 1-piperidinecarbonyl chloride, 4-oxo- with primary or secondary amines, a process known as aminolysis, yields N-substituted 4-oxo-1-piperidinecarboxamides. This transformation is fundamental in the construction of a diverse array of compounds, particularly in medicinal chemistry. The reaction typically proceeds in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, and often employs a tertiary amine base like triethylamine (B128534) or diisopropylethylamine to neutralize the hydrochloric acid byproduct.

Table 1: Examples of Aminolysis Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 1-Piperidinecarbonyl chloride, 4-oxo- | Aniline | N-Phenyl-4-oxo-1-piperidinecarboxamide |

| 1-Piperidinecarbonyl chloride, 4-oxo- | Benzylamine | N-Benzyl-4-oxo-1-piperidinecarboxamide |

Alcoholysis of 1-piperidinecarbonyl chloride, 4-oxo- with various alcohols provides access to the corresponding carbamate (B1207046) esters. These esterification protocols are generally conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the generated HCl. The choice of alcohol can be varied to introduce different ester functionalities, thereby modulating the physicochemical properties of the resulting molecule.

Table 2: Examples of Alcoholysis Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 1-Piperidinecarbonyl chloride, 4-oxo- | Methanol (B129727) | Methyl 4-oxo-1-piperidinecarboxylate |

| 1-Piperidinecarbonyl chloride, 4-oxo- | Ethanol | Ethyl 4-oxo-1-piperidinecarboxylate |

In a reaction analogous to alcoholysis, 1-piperidinecarbonyl chloride, 4-oxo- reacts with thiols to form S-alkyl or S-aryl thiocarbamates (thioesters). Thiolysis proceeds efficiently, typically under basic conditions, to afford these sulfur-containing analogs of carbamates. These thioesters are valuable synthetic intermediates.

Table 3: Examples of Thiolysis Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 1-Piperidinecarbonyl chloride, 4-oxo- | Ethanethiol | S-Ethyl 4-oxo-1-piperidinecarbothioate |

| 1-Piperidinecarbonyl chloride, 4-oxo- | Thiophenol | S-Phenyl 4-oxo-1-piperidinecarbothioate |

The interaction of 1-piperidinecarbonyl chloride, 4-oxo- with carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of either ketones or tertiary alcohols. The outcome is dependent on the reactivity of the nucleophile and the reaction stoichiometry. The use of less reactive organometallic reagents, like organocadmium or organocuprates, can favor the formation of the corresponding ketone. Conversely, more reactive organometallic species can add twice, first to the carbonyl chloride to form a ketone intermediate, which then rapidly undergoes a second nucleophilic attack to yield a tertiary alcohol upon workup.

Table 4: Reactions with Carbon Nucleophiles

| Reactant 1 | Reactant 2 (Conditions) | Product |

|---|---|---|

| 1-Piperidinecarbonyl chloride, 4-oxo- | Phenylmagnesium bromide (1 equivalent, low temp.) | 1-Benzoyl-4-oxopiperidine |

Reactions Involving the 4-Oxo Functionality of the Piperidine (B6355638) Ring

The ketone group at the C-4 position of the piperidine ring provides a second site for chemical modification, primarily through nucleophilic addition reactions. These transformations are crucial for introducing further diversity into the molecular scaffold.

The electrophilic carbon of the 4-oxo group is susceptible to attack by a range of nucleophiles, leading to the formation of alcohols or new carbon-carbon bonds.

A common transformation is the reduction of the ketone to a secondary alcohol using hydride-reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts the 4-oxo group to a 4-hydroxy group. Furthermore, the ketone can react with organometallic reagents, such as Grignard or organolithium reagents, to form tertiary alcohols, provided the more reactive carbonyl chloride has been previously transformed. Another important reaction is the Wittig reaction, which allows for the conversion of the ketone into an alkene by reacting it with a phosphonium (B103445) ylide.

Table 5: Nucleophilic Addition to the 4-Oxo Group

| Reactant | Reagent | Product |

|---|---|---|

| 1-(N,N-Dimethylcarbamoyl)-4-oxopiperidine | Sodium borohydride | 1-(N,N-Dimethylcarbamoyl)-4-hydroxypiperidine |

| 1-Benzoyl-4-oxopiperidine | Methylmagnesium bromide | 1-Benzoyl-4-hydroxy-4-methylpiperidine |

Nucleophilic Addition Reactions to the Ketone Carbonyl

Hydride Reductions and Alcohol Formation

The reduction of the 4-oxo group to a hydroxyl group is a common transformation, yielding 4-hydroxy-1-piperidinecarbonyl chloride. This is typically achieved using metal hydride reagents. The choice of reducing agent is critical, as it also influences the potential reduction of the acyl chloride group.

Sodium borohydride (NaBH₄) is a mild reducing agent capable of selectively reducing ketones and aldehydes. youtube.comlibretexts.org In a suitable solvent like methanol or ethanol, NaBH₄ would primarily reduce the 4-oxo group to a secondary alcohol. libretexts.orgchemguide.co.uk The general mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, forming an intermediate alkoxide which is subsequently protonated by the solvent to yield the alcohol. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a much more potent reducing agent. libretexts.orglibretexts.org It will readily reduce the ketone to an alcohol. However, its high reactivity means it will also reduce the acyl chloride, typically to an alcohol, which would result in the formation of 1-(hydroxymethyl)piperidin-4-ol. libretexts.orgchemistrysteps.com Therefore, for the selective reduction of the ketone without affecting the acyl chloride, the milder NaBH₄ is the preferred reagent.

Table 1: Comparison of Hydride Reagents for Reduction of 1-Piperidinecarbonyl chloride, 4-oxo-

| Reagent | Reactivity | Expected Product(s) | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild | 4-hydroxy-1-piperidinecarbonyl chloride | High for ketone over acyl chloride |

Organometallic Additions for Carbon-Carbon Bond Formation

The creation of new carbon-carbon bonds at the C-4 position can be accomplished through the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the ketone. This reaction transforms the planar ketone into a chiral tertiary alcohol, introducing a new substituent onto the piperidine ring. For instance, the synthesis of various N-substituted 4-aryl-4-hydroxypiperidines often utilizes this approach on a suitable 4-piperidone (B1582916) precursor. nih.govnih.gov

The reaction proceeds via nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon. The resulting alkoxide intermediate is then quenched with an aqueous acid workup to afford the tertiary alcohol. The choice of the "R" group in the organometallic reagent determines the nature of the substituent added to the piperidine skeleton. This method is a cornerstone for building molecular complexity, as seen in the synthesis of pharmacologically active piperidine derivatives. nih.gov

Enolate Chemistry and Alpha-Functionalization Strategies

The presence of α-hydrogens adjacent to the ketone at the C-3 and C-5 positions allows for the formation of an enolate anion under basic conditions. masterorganicchemistry.com This enolate is a powerful nucleophile, enabling a variety of functionalization reactions at the α-carbon. ucsb.edu

Alkylation and Acylation Reactions at the Alpha-Position

Once formed, the enolate of 1-Piperidinecarbonyl chloride, 4-oxo- can react with electrophiles like alkyl halides or acyl halides in Sₙ2 reactions. This process, known as α-alkylation or α-acylation, attaches a new substituent directly to the carbon adjacent to the original ketone. masterorganicchemistry.comyoutube.com

The formation of the enolate can be controlled to achieve regioselectivity. The use of a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures tends to deprotonate the less-hindered α-carbon, leading to the kinetic enolate. youtube.com Conversely, a smaller, weaker base at higher temperatures allows for equilibrium to be established, favoring the more substituted and thermodynamically stable enolate. Subsequent reaction with an alkyl halide (e.g., methyl iodide) would then yield the corresponding α-alkylated piperidone. youtube.com

Condensation Reactions and Ring-Forming Cyclizations

The enolate of 1-Piperidinecarbonyl chloride, 4-oxo- can also act as a nucleophile in condensation reactions with other carbonyl compounds. In an Aldol-type reaction, the enolate can add to an aldehyde or another ketone, forming a β-hydroxy ketone adduct after workup. researchgate.net

Furthermore, these enolates can participate in intramolecular cyclizations. For example, the Dieckmann condensation, an intramolecular version of the Claisen condensation, is a classic method for forming five- or six-membered rings and is frequently used in the synthesis of 4-piperidone structures from acyclic precursors. dtic.mil Similarly, the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation, could potentially be employed to construct a new fused ring system onto the piperidine core. ucsb.edu

Functional Group Interconversions of the Oxo-Group

The 4-oxo group can be converted into a variety of other functional groups, expanding the synthetic utility of the molecule.

Ketalization: The ketone can be protected by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions to form a cyclic ketal. This transformation is reversible and is often used to mask the reactivity of the ketone while other parts of the molecule are being modified.

Oximation: Reaction with hydroxylamine (B1172632) (NH₂OH) condenses with the ketone to form an oxime (C=N-OH). wikipedia.orgscribd.com This reaction is a reliable method for characterizing carbonyl compounds and the resulting oximes are versatile intermediates themselves, capable of being rearranged (e.g., Beckmann rearrangement) to form amides or reduced to amines. masterorganicchemistry.comnih.gov

Wittig Reactions: The Wittig reaction provides a powerful method for converting the ketone into an alkene. masterorganicchemistry.comlibretexts.org This involves treating the ketone with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂). The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. udel.edu This strategy has been successfully applied to related N-substituted 4-piperidones to install exocyclic double bonds. mdpi.com

Table 2: Key Functional Group Interconversions of the 4-Oxo Group

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Ketalization | Diol (e.g., HOCH₂CH₂OH), H⁺ | Ketal |

| Oximation | Hydroxylamine (NH₂OH) | Oxime |

Studies on Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of two distinct electrophilic sites—the C4-ketone and the acyl chloride—makes chemoselectivity a critical consideration in the reactions of 1-Piperidinecarbonyl chloride, 4-oxo-. The acyl chloride is generally more electrophilic and reactive towards strong nucleophiles than the ketone.

This difference in reactivity can be exploited to achieve selective transformations. For example, a strong, hard nucleophile like LiAlH₄ will typically reduce both functional groups. chemistrysteps.com However, a milder or more sterically hindered reducing agent may show selectivity. It has been demonstrated that acid chlorides can be selectively reduced to aldehydes using NaBH₄ in the presence of pyridine at low temperatures, a transformation that could potentially be applied here to yield 1-formyl-4-oxopiperidine without reducing the ketone. mdma.ch

Similarly, nucleophilic attack can be directed towards one site over the other. Hard nucleophiles (e.g., Grignard reagents) are likely to preferentially attack the highly reactive acyl chloride. In contrast, softer nucleophiles might favor addition to the ketone. Steric hindrance also plays a role; the nitrogen atom and its substituents may partially shield the acyl chloride, potentially directing smaller nucleophiles towards the more accessible ketone at C-4. The careful choice of nucleophile, solvent, and temperature is therefore paramount to controlling the regiochemical outcome of reactions on this bifunctional substrate.

Stereochemical Control and Diastereoselectivity in Product Formation

The stereochemical outcome of reactions involving 1-piperidinecarbonyl chloride, 4-oxo-, is a critical aspect of its synthetic utility. The presence of the N-carbonyl chloride group significantly influences the diastereoselectivity of nucleophilic additions and reductions at the C4-carbonyl, primarily through steric and electronic effects. The piperidine ring typically adopts a chair conformation, and the approach of reagents to the carbonyl group can occur from either the axial or equatorial face, leading to the formation of diastereomeric products.

The N-substituent plays a crucial role in governing the facial selectivity of these transformations. For N-acyl-4-piperidones, the conformational equilibrium and the steric hindrance imposed by the N-acyl group are key factors in determining the stereochemical course of the reaction.

In nucleophilic addition reactions to the C4-carbonyl of N-substituted 4-piperidones, the diastereoselectivity is often dictated by the direction of nucleophilic attack. Generally, nucleophiles can approach the carbonyl carbon from the axial or equatorial face of the chair-like transition state. The N-carbonyl chloride group in 1-piperidinecarbonyl chloride, 4-oxo- is a bulky and electron-withdrawing group, which can influence the conformational preference of the piperidine ring and the steric accessibility of the carbonyl faces.

Research on related N-alkoxycarbonyl-4-piperidones has shown that the stereochemical outcome is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, the addition of Grignard reagents or organolithium compounds to N-Boc-4-piperidone often proceeds with a degree of diastereoselectivity that can be rationalized by considering the steric hindrance of the N-substituent and the torsional strain in the transition state. While specific data for 1-piperidinecarbonyl chloride, 4-oxo- is not extensively documented in publicly available literature, the principles governing related systems can be extrapolated.

| N-Substituent | Nucleophile | Major Diastereomer | Diastereomeric Ratio (axial:equatorial) | Reference |

|---|---|---|---|---|

| -COOtBu (Boc) | PhMgBr | Axial alcohol | ~3:1 | Inferred from general principles |

| -COOBn (Cbz) | MeLi | Axial alcohol | ~2.5:1 | Inferred from general principles |

| -COCl | CH3MgBr | Predicted Axial alcohol | Expected to be moderate to high | Hypothetical |

The table above illustrates the expected diastereoselectivity for nucleophilic additions to N-acyl-4-piperidones, with the N-carbonyl chloride derivative predicted to follow a similar trend, favoring the formation of the axial alcohol. This preference is often attributed to the equatorial attack of the nucleophile to avoid steric interactions with the axial hydrogens at C2 and C6.

The reduction of the ketone in N-substituted 4-piperidones to the corresponding 4-hydroxypiperidines is a well-studied transformation where stereocontrol is paramount. The diastereoselectivity of this reduction is highly influenced by the reducing agent and the N-substituent. Bulky reducing agents tend to attack from the less hindered equatorial face, leading to the formation of the axial alcohol. Conversely, smaller reducing agents may show less selectivity or even a preference for axial attack, yielding the equatorial alcohol.

For N-acyl derivatives, including the N-carbonyl chloride, the conformational preference of the acyl group can further direct the incoming hydride. The use of zinc in acetic acid has been reported as a mild and effective method for the reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding 4-piperidones, a reaction that precedes the stereoselective reduction to the alcohol. organic-chemistry.org

A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed, highlighting the excellent diastereoselectivities that can be achieved in the formation of the piperidine ring and subsequent reduction. nih.gov While not directly on 1-piperidinecarbonyl chloride, 4-oxo-, these studies on related N-acyl systems provide a strong basis for predicting its behavior. For instance, the reduction of N-acyl-4-piperidones often yields the cis or trans diastereomer with high selectivity depending on the reaction conditions. The synthesis of new zwitterionic bicyclic lactams has been utilized for the stereocontrolled synthesis of cis-4-hydroxy-2-methyl piperidine. rsc.org

| N-Substituent | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (axial-OH:equatorial-OH) | Reference |

|---|---|---|---|---|

| -COOtBu (Boc) | NaBH4 | Axial | >95:5 | Inferred from general principles |

| -COOBn (Cbz) | L-Selectride® | Axial | >99:1 | Inferred from general principles |

| -COPh (Benzoyl) | LiAlH4 | Axial | ~90:10 | Inferred from general principles |

| -COCl | NaBH4 (Predicted) | Axial | Expected to be high | Hypothetical |

The data presented in the table above for various N-acyl-4-piperidones suggests that the reduction of 1-piperidinecarbonyl chloride, 4-oxo-, would likely proceed with high diastereoselectivity, favoring the formation of the axial alcohol. This is due to the steric bulk of the N-carbonyl chloride group, which would direct the hydride attack to the equatorial face of the C4-carbonyl.

Applications of 1 Piperidinecarbonyl Chloride, 4 Oxo in Advanced Organic Synthesis

Strategic Building Block for the Construction of Substituted Piperidine (B6355638) Derivatives and Piperidine-Fused Heterocycles

The reactivity of the acyl chloride and the ketone functionalities in 1-piperidinecarbonyl chloride, 4-oxo- allows for sequential or one-pot modifications to generate a wide array of substituted piperidines. The acyl chloride is readily susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles to form the corresponding esters, amides, and other derivatives at the 1-position of the piperidine ring. Concurrently or subsequently, the ketone at the 4-position can undergo various transformations, including reduction, reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce substituents at the C4 position.

While direct examples of using 1-piperidinecarbonyl chloride, 4-oxo- are not extensively detailed in the provided search results, the synthesis of various 4-substituted piperidine derivatives from related 4-oxopiperidine precursors is well-documented. For instance, 4-oxopiperidinium chloride serves as a precursor for 1-tert-butyloxycarbonyl-4-piperidone, a key intermediate in the synthesis of various bioactive molecules. chemicalbook.comresearchgate.net This protected piperidone can then be functionalized at the 4-position before or after modification of the nitrogen.

The construction of piperidine-fused heterocycles can be envisioned through intramolecular reactions involving substituents introduced via the acyl chloride and the ketone. For example, a nucleophilic group introduced at the 1-position could potentially cyclize with a functional group derived from the 4-keto position.

Table 1: Examples of Reactions at the 4-Oxo Position of Piperidine Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

| Reductive Amination | Amine, NaBH(OAc)₃ | 4-Amino-piperidine derivative |

| Wittig Reaction | Ylide (e.g., Ph₃P=CH₂) | 4-Methylene-piperidine derivative |

| Aldol Condensation | Aldehyde/Ketone, Base | 4-(Hydroxyalkyl)-piperidine derivative |

| Reduction | NaBH₄, MeOH | 4-Hydroxy-piperidine derivative |

Key Intermediate in Retrosynthetic Strategies for Complex Molecular Architectures

In the realm of retrosynthetic analysis, 1-piperidinecarbonyl chloride, 4-oxo- represents a valuable synthon for the piperidine ring with handles for further elaboration at the N1 and C4 positions. When planning the synthesis of complex molecules containing a piperidine core, this compound allows for a convergent approach where different fragments of the target molecule can be attached to the piperidine scaffold.

For instance, in the retrosynthesis of a complex alkaloid containing a substituted piperidine ring, one could disconnect the molecule to reveal a 1,4-disubstituted piperidine. This intermediate could then be traced back to 1-piperidinecarbonyl chloride, 4-oxo-, where the substituents are introduced through sequential reactions. The acyl chloride provides a straightforward method for introducing one substituent, while the ketone allows for the introduction of another. This strategy is particularly useful in the synthesis of natural products and medicinally important compounds where the piperidine moiety is a common structural motif. taylorfrancis.comnih.gov

Table 2: Retrosynthetic Disconnections Involving a 4-Oxopiperidine Synthon

| Target Molecule Fragment | Disconnection Approach | Precursor Synthon |

| 1-Acyl-4-alkyl-piperidine | C-C bond formation at C4 and N-acylation | 1-Piperidinecarbonyl chloride, 4-oxo- |

| 1,4-Diamino-piperidine derivative | Reductive amination at C4 and N-amidation | 1-Piperidinecarbonyl chloride, 4-oxo- |

| Spirocyclic piperidine | Intramolecular cyclization from C4 | Functionalized 4-oxopiperidine derivative |

Participation in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. While specific MCRs involving 1-piperidinecarbonyl chloride, 4-oxo- are not explicitly detailed in the provided search results, derivatives of 4-oxopiperidine are known to participate in such reactions. researchgate.nettaylorfrancis.com

The ketone functionality at the 4-position can act as the carbonyl component in various MCRs. For example, it can participate in Mannich-type reactions, Ugi reactions, or Passerini reactions after appropriate functional group manipulation. The ability to pre-functionalize the nitrogen atom using the acyl chloride moiety adds another layer of diversity to the products that can be generated. This approach allows for the rapid generation of libraries of complex piperidine-containing compounds, which is highly valuable in drug discovery and materials science. nih.govresearchgate.net

Table 3: Potential Multicomponent Reactions with 4-Oxopiperidine Derivatives

| MCR Type | Key Reactants | Potential Product Scaffold |

| Mannich Reaction | Aldehyde, Amine, 4-Oxopiperidine | β-Amino-ketone |

| Ugi Reaction | Amine, Aldehyde, Isocyanide, Carboxylic Acid (or derivative) | α-Acylamino-amide |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine |

Contribution to Novel Methodology Development in Synthetic Organic Chemistry

The unique reactivity of 1-piperidinecarbonyl chloride, 4-oxo- can spur the development of new synthetic methodologies. The presence of two distinct reactive sites allows for the design of novel tandem or cascade reactions. For example, a reaction could be initiated at the acyl chloride, followed by an intramolecular transformation involving the ketone.

Research into the reactivity of related 4-oxopiperidinium salts has shown novel C-N bond cleavage reactions under specific conditions, leading to the formation of unsymmetrical tertiary sulfonamides. chemicalbook.comresearchgate.net This indicates that the 4-oxopiperidine scaffold can be a platform for discovering new and unexpected chemical transformations. The development of such novel reactions expands the toolbox of synthetic organic chemists and enables the construction of previously inaccessible molecular structures.

Computational and Theoretical Investigations of 1 Piperidinecarbonyl Chloride, 4 Oxo

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of 1-Piperidinecarbonyl chloride, 4-oxo- can be thoroughly investigated using computational methods like Density Functional Theory (DFT). acs.orgresearchgate.net Such analyses provide insights into the molecule's stability, reactivity, and spectroscopic properties. A key aspect of this is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov

In a molecule like 1-Piperidinecarbonyl chloride, 4-oxo-, the HOMO is likely to be localized on the nitrogen atom of the piperidine (B6355638) ring and the oxygen atom of the carbonyl group, indicating these are the primary sites for nucleophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon of the acyl chloride group, which is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. chemguide.co.uk This electrophilicity makes the carbonyl carbon susceptible to attack by nucleophiles. chemguide.co.ukdocbrown.info

The electronic properties of cyclic ketones and their derivatives have been the subject of theoretical studies, which have shown that methods like CASSCF/MS-CASPT2 can accurately compute absorption spectra and excited state properties. aip.org For 1-Piperidinecarbonyl chloride, 4-oxo-, theoretical calculations of its electronic spectra would likely reveal n → π* transitions associated with the carbonyl groups. arabjchem.org The specific wavelengths of these transitions would be influenced by the molecule's conformation and the electronic interplay between the piperidone and acyl chloride moieties. arabjchem.org

Table 1: Illustrative Calculated Electronic Properties for 1-Piperidinecarbonyl chloride, 4-oxo-

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests the molecule is polar and will be soluble in polar solvents. ekb.egekb.eg |

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For 1-Piperidinecarbonyl chloride, 4-oxo-, a key reaction is its interaction with nucleophiles, particularly amines. The reaction between an acyl chloride and an amine is a classic example of nucleophilic addition-elimination. chemguide.co.ukdocbrown.infochemguide.co.ukchemistrystudent.comyoutube.com

DFT calculations can be employed to model the energies of the reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction. whiterose.ac.uk This allows for a quantitative understanding of the reaction kinetics and thermodynamics.

Table 2: Illustrative Mechanistic Steps for the Reaction of 1-Piperidinecarbonyl chloride, 4-oxo- with a Primary Amine (R-NH2)

| Step | Description | Key Features |

| 1. Nucleophilic Attack | The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the acyl chloride. youtube.com | Formation of a new C-N bond. The C=O double bond breaks, and the oxygen becomes negatively charged. youtube.com |

| 2. Formation of Tetrahedral Intermediate | A transient tetrahedral intermediate is formed. | The nitrogen atom bears a positive charge. youtube.com |

| 3. Elimination of Leaving Group | The C=O double bond reforms, and the chloride ion is expelled. chemguide.co.uk | The chloride ion is a good leaving group. |

| 4. Deprotonation | A second molecule of the amine removes a proton from the nitrogen atom. chemguide.co.ukchemistrystudent.com | Regeneration of a neutral nitrogen and formation of an ammonium (B1175870) chloride salt. |

Conformational Analysis and Energetic Profiles of Key Intermediates

The piperidine ring in 1-Piperidinecarbonyl chloride, 4-oxo- can adopt several conformations, with the chair conformation generally being the most stable. nih.govrsc.org However, the presence of substituents can influence the conformational equilibrium. nih.gov Computational methods, such as molecular mechanics and DFT, can be used to calculate the relative energies of different conformers and determine the most stable geometries. nih.govresearchgate.net

For N-acylpiperidines, studies have shown that both chair and twist-boat conformations can be populated, with the chair form typically being more stable by about 1.5 kcal/mol. acs.org The orientation of the acyl group can also vary. In the case of 1-Piperidinecarbonyl chloride, 4-oxo-, the bulky carbonyl chloride group attached to the nitrogen will have specific conformational preferences to minimize steric hindrance. acs.org

The energetic profiles of key reaction intermediates, such as the tetrahedral intermediate in the reaction with amines, are also highly dependent on their conformation. Computational studies can map out the potential energy surface of these intermediates, identifying the lowest energy pathways for their formation and subsequent reaction. The study of cyclic ketones like cycloundecanone (B1197894) has shown that a combination of experimental techniques and computational calculations can identify multiple stable conformations. nih.govacs.org

Table 3: Illustrative Relative Energies of Conformers of 1-Piperidinecarbonyl chloride, 4-oxo-

| Conformer | Dihedral Angle (C2-N1-C(O)-Cl) | Relative Energy (kcal/mol) |

| Chair - Equatorial Acyl | ~180° | 0.0 (Reference) |

| Chair - Axial Acyl | ~0° | + 2.5 |

| Twist-Boat | Varies | + 1.8 |

Note: These values are illustrative and based on general principles of conformational analysis of N-acylpiperidines. The actual energy differences would require specific calculations.

Computational Prediction of Reactivity and Selectivity Patterns

Computational chemistry can predict the reactivity and selectivity of 1-Piperidinecarbonyl chloride, 4-oxo- in various chemical transformations. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical hardness, softness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. acs.orgresearchgate.netnih.gov

For 1-Piperidinecarbonyl chloride, 4-oxo-, the presence of two carbonyl groups raises the question of regioselectivity in reactions with nucleophiles. The carbonyl group of the acyl chloride is generally more electrophilic and reactive than the ketone carbonyl at the 4-position of the piperidine ring. chemguide.co.uk Computational models can confirm this by calculating the partial atomic charges and the LUMO coefficients on each carbonyl carbon. The carbon with the larger positive charge and higher LUMO coefficient will be the preferred site of nucleophilic attack.

Furthermore, computational studies can be used to design new derivatives of 1-Piperidinecarbonyl chloride, 4-oxo- with tailored reactivity. By systematically modifying the substituents on the piperidine ring, it is possible to tune the electronic properties and steric environment of the molecule, thereby influencing its reactivity and selectivity in a predictable manner. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a rapid and non-destructive tool for the identification of key functional groups within the "1-Piperidinecarbonyl chloride, 4-oxo-" molecule. The distinct vibrational modes of the carbonyl groups (ketone and acyl chloride) and the carbon-nitrogen bond are of particular diagnostic importance.

The IR spectrum is expected to exhibit strong absorption bands characteristic of the two carbonyl functionalities. The ketonic carbonyl (C=O) stretching vibration within the piperidine (B6355638) ring is anticipated in the region of 1720-1740 cm⁻¹. The presence of the electron-withdrawing acyl chloride group is predicted to shift the carbonyl stretching frequency to a higher wavenumber, typically observed in the range of 1780-1815 cm⁻¹. The carbon-nitrogen (C-N) stretching vibration of the tertiary amide is expected to appear in the 1150-1250 cm⁻¹ region. Furthermore, the carbon-chlorine (C-Cl) stretch of the acyl chloride is typically found in the 650-800 cm⁻¹ range.

Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretch of the piperidine ring would be a prominent feature. The carbonyl stretches are also observable in the Raman spectrum, although their intensities may differ from those in the IR spectrum.

Predicted Vibrational Frequencies for 1-Piperidinecarbonyl chloride, 4-oxo-

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Acyl Chloride C=O | 1780 - 1815 (Strong) | 1780 - 1815 (Moderate) | Stretching |

| Ketone C=O | 1720 - 1740 (Strong) | 1720 - 1740 (Moderate) | Stretching |

| C-N (Amide) | 1150 - 1250 (Moderate) | 1150 - 1250 (Weak) | Stretching |

| C-Cl | 650 - 800 (Moderate) | 650 - 800 (Strong) | Stretching |

| CH₂ | 2850 - 2960 (Moderate) | 2850 - 2960 (Strong) | Stretching |

| CH₂ | 1440 - 1480 (Moderate) | 1440 - 1480 (Moderate) | Bending |

Note: These are predicted values based on typical functional group frequencies and data from structurally similar compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Heteronuclear Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of "1-Piperidinecarbonyl chloride, 4-oxo-" in solution. A combination of ¹H NMR, ¹³C NMR, and heteronuclear correlation experiments provides a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the piperidine ring. Due to the presence of the carbonyl group at the 4-position and the acyl chloride group on the nitrogen, the molecule is not symmetrical. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear in the downfield region, likely around 3.5-4.0 ppm. The protons on the carbons adjacent to the ketone (C3 and C5) would also be deshielded, appearing in the range of 2.5-3.0 ppm. The coupling patterns (e.g., triplets or multiplets) will provide information about the connectivity of these protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each of the six carbon atoms in the piperidine ring, in addition to the carbonyl carbons. The ketonic carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift, typically in the range of 200-210 ppm. The acyl chloride carbonyl carbon (C=O) will also be in the downfield region, anticipated around 165-175 ppm. The carbons adjacent to the nitrogen (C2 and C6) are expected to appear around 40-50 ppm, while the carbons adjacent to the ketone (C3 and C5) would be in a similar region.

Heteronuclear Techniques: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for assigning the proton and carbon signals unambiguously. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the molecular structure by connecting different spin systems.

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Piperidinecarbonyl chloride, 4-oxo-

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C2, C6 | 3.5 - 4.0 | 40 - 50 | Triplet |

| C3, C5 | 2.5 - 3.0 | 40 - 50 | Triplet |

| C4 | - | 200 - 210 | - |

| C=O (Acyl Chloride) | - | 165 - 175 | - |

Note: These are predicted values based on typical chemical shifts for similar structures and functional groups. The solvent used for analysis will influence the exact chemical shifts.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of "1-Piperidinecarbonyl chloride, 4-oxo-", further confirming its structure. Electron Ionization (EI) is a common technique that can induce characteristic fragmentation.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₈ClNO₂), which is approximately 161.59 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is about one-third the intensity of the M⁺ peak.

The fragmentation pattern is expected to be influenced by the presence of the ketone and acyl chloride functional groups. Key fragmentation pathways would likely involve:

Loss of Cl: A prominent peak corresponding to the loss of a chlorine radical (M - 35/37).

Loss of COCl: A fragment resulting from the cleavage of the acyl chloride group (M - 63/65).

Alpha-cleavage: Cleavage of the bonds adjacent to the ketone and the nitrogen atom, leading to various smaller fragments. For instance, cleavage adjacent to the ketone could result in the loss of C₂H₄.

McLafferty Rearrangement: While less likely in this rigid cyclic system, it cannot be entirely ruled out under certain conditions.

Predicted Key Fragments in the Mass Spectrum of 1-Piperidinecarbonyl chloride, 4-oxo-

| m/z | Predicted Fragment |

| 161/163 | [M]⁺ (Molecular ion) |

| 126 | [M - Cl]⁺ |

| 98 | [M - COCl]⁺ |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ |

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of "1-Piperidinecarbonyl chloride, 4-oxo-" and for its analysis in complex mixtures. The choice of technique depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a suitable technique for the analysis of this compound. A non-polar or mid-polar capillary column would be appropriate for separation. The mass spectrometer detector provides confirmation of the analyte's identity based on its retention time and mass spectrum. However, the thermal stability of the acyl chloride group should be considered, as degradation in the hot injector or column could occur. Derivatization might be necessary in some cases to improve stability and chromatographic performance.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly if the compound exhibits thermal instability. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer detector would be the method of choice. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would provide good separation. The mass spectrometer allows for sensitive and selective detection. An LC-MS method for the related compound piperidine has been developed, which could be adapted.

High-Performance Liquid Chromatography (HPLC): For routine purity analysis, HPLC with UV detection can be employed. The carbonyl groups in the molecule will provide sufficient chromophores for UV detection, likely in the range of 200-220 nm. A well-developed HPLC method can provide high-resolution separation of the main compound from any impurities. A typical HPLC system for this analysis would consist of a C18 reversed-phase column and a gradient elution with a water/acetonitrile or water/methanol (B129727) mobile phase.

Typical Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (EI) |

| LC-MS | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid | Mass Spectrometry (ESI) |

| HPLC | C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water | UV at ~210 nm |

Note: These are general conditions and would require optimization for specific analytical needs.

Future Research Directions and Emerging Trends in the Chemistry of 1 Piperidinecarbonyl Chloride, 4 Oxo

Development of Catalytic Systems for Enhanced Reactivity and Selectivity

The dual functionality of 1-Piperidinecarbonyl chloride, 4-oxo- offers two primary sites for chemical modification: the electrophilic carbamoyl (B1232498) chloride and the ketone on the piperidine (B6355638) ring. Future research will increasingly focus on developing sophisticated catalytic systems to control reactivity and selectivity at these positions.

For the carbamoyl chloride group, transition-metal catalysis is a promising frontier. While traditionally used for acylation reactions, recent advances have shown that carbamoyl chlorides can participate in a wide array of transformations, including cross-coupling and annulation reactions. rsc.org The development of palladium, nickel, or copper-based catalytic systems could enable the use of 1-Piperidinecarbonyl chloride, 4-oxo- in novel carbon-carbon and carbon-heteroatom bond-forming reactions, moving beyond its role as a simple acylating agent. rsc.orgresearchgate.net Furthermore, Lewis acids like zinc chloride or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) can be employed to activate the carbamoyl chloride, facilitating direct carbamoylation of even less reactive aromatic systems under milder conditions than previously possible. researchgate.netnih.govacs.org

On the piperidine core, the 4-oxo group is a key handle for introducing stereocenters and further complexity. Future efforts will likely involve the application of asymmetric catalysis to achieve stereocontrolled reductions or additions to the ketone. Metal- and organocatalyzed asymmetric hydrogenations could yield chiral 4-hydroxypiperidine (B117109) derivatives, which are valuable precursors for bioactive molecules. mdpi.com Additionally, catalytic systems that enable the functionalization of the C-H bonds alpha to the nitrogen or ketone are an exciting area of exploration, offering a direct route to highly substituted piperidine analogs. mdpi.comnih.gov

Table 1: Potential Catalytic Systems for Transformations of 1-Piperidinecarbonyl chloride, 4-oxo-

| Catalyst Class | Target Moiety | Reaction Type | Potential Product Class | Key Advantage |

|---|---|---|---|---|

| Palladium/Nickel | Carbamoyl Chloride | Cross-Coupling (e.g., Suzuki, Sonogashira) | Aryl/alkenyl/alkynyl piperidine amides | Forms new C-C bonds, expanding molecular diversity. rsc.org |

| Chiral Phosphine/Rhodium | 4-Oxo Group | Asymmetric Hydrogenation | Enantioenriched 4-hydroxypiperidine derivatives | Introduces controlled stereochemistry. mdpi.comnih.gov |

| Photoredox/Nickel | Carbamoyl Chloride | Cross-Electrophile Coupling | Biaryl amides, alkylated amides | Utilizes radical pathways for novel couplings. researchgate.net |

| Organocatalysts (e.g., Proline) | 4-Oxo Group | Asymmetric Aldol (B89426)/Mannich Reaction | Substituted piperidones with new stereocenters | Avoids metals, offers high stereoselectivity. mdpi.commdpi.com |

| Lewis Acids (e.g., TMSOTf) | Carbamoyl Chloride | Friedel-Crafts Carbamoylation | Aryl amides from (hetero)arenes | Activates the C-Cl bond for direct functionalization. researchgate.net |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for rapid drug discovery and materials science has spurred the integration of chemical synthesis with automated and high-throughput platforms. uniroma1.it 1-Piperidinecarbonyl chloride, 4-oxo- is an ideal candidate for these technologies due to its status as a reactive building block suitable for library synthesis. kcl.ac.uknih.gov

Future research will see the incorporation of this compound into automated flow chemistry systems. beilstein-journals.orgresearchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial when handling reactive intermediates like carbamoyl chlorides. This control can minimize the formation of byproducts and enable reactions that are difficult to scale in traditional batch processes. beilstein-journals.org An automated flow setup could be designed for a sequential modification of the molecule, for instance, a nucleophilic substitution at the carbamoyl chloride followed immediately by a stereoselective reduction of the ketone in a continuous, multi-step synthesis. beilstein-journals.orgresearchgate.net

High-Throughput Experimentation (HTE) platforms will be instrumental in rapidly screening conditions to optimize reactions involving 1-Piperidinecarbonyl chloride, 4-oxo-. By using microtiter plates and robotic liquid handlers, hundreds of catalyst, solvent, and reagent combinations can be tested in parallel to quickly identify optimal conditions for a desired transformation. prf.org This approach is invaluable for exploring the new catalytic reactions discussed in the previous section and for building focused libraries of piperidine derivatives for biological screening. uniroma1.itnih.gov

Table 2: Conceptual Parameters for Automated Synthesis of a Derivative Library

| Parameter | Description | Typical Range/Value | Purpose in High-Throughput Experimentation |

|---|---|---|---|

| Reagent Concentration | Molarity of 1-piperidinecarbonyl chloride, 4-oxo- and nucleophile solutions. | 0.1 - 1.0 M | Optimize reaction rate and minimize side reactions. |

| Flow Rate | Rate at which reagents are pumped through the reactor. | 0.1 - 10 mL/min | Control residence time and reaction completion. beilstein-journals.org |

| Temperature | Temperature of the reactor coil. | -20 °C to 150 °C | Determine the optimal energy input for the reaction. |

| Residence Time | The time reagents spend in the heated/catalyzed zone. | 1 - 60 min | Ensure complete conversion of starting materials. |

| Catalyst Loading | Amount of catalyst used per mole of substrate. | 0.1 - 5 mol% | Find the lowest effective catalyst amount for efficiency. |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

Beyond its conventional role as an electrophile, future research will aim to unlock unconventional reactivity patterns of 1-Piperidinecarbonyl chloride, 4-oxo-. A major emerging trend is the use of photoredox catalysis to generate radicals from stable precursors. mdpi.com Carbamoyl chlorides, which have high reduction potentials, can be activated by specific organic photocatalysts or through dual catalysis systems to generate carbamoyl radicals. researchgate.netrsc.org

The generation of a 4-oxo-piperidine-1-carbonyl radical opens up a host of unprecedented transformations. This nucleophilic radical can participate in Giese-type additions to electron-poor olefins, forging new C-C bonds in a redox-neutral fashion. rsc.orgacs.org This strategy allows for the synthesis of complex functionalized amides that are inaccessible through traditional polar reactivity. researchgate.net

Another area of exploration involves radical-mediated functionalization of the piperidine ring itself. mdpi.com By generating an N-centered radical, an intramolecular hydrogen atom transfer (HAT) process could selectively create a radical at a remote C-H bond (e.g., the δ-position). nih.gov Intercepting this transient radical with a coupling partner could lead to the highly regioselective and potentially enantioselective functionalization of the piperidine skeleton, a significant challenge in synthetic chemistry. nih.govchemrxiv.orgchemistryviews.org These radical-based strategies represent a paradigm shift, transforming a simple building block into a versatile scaffold for constructing complex three-dimensional structures.

Table 3: Comparison of Conventional vs. Exploratory Reactivity

| Moiety | Conventional Reaction | Unconventional Transformation | Enabling Technology | Potential Outcome |

|---|---|---|---|---|

| Carbamoyl Chloride | Nucleophilic Acyl Substitution | Radical Giese Addition | Photoredox Catalysis | Addition to alkenes to form complex amides. rsc.orgacs.org |

| Piperidine Ring | Nucleophilic Addition to Ketone | Remote C-H Functionalization | Radical Relay / Hydrogen Atom Transfer (HAT) | Selective installation of functional groups at the C3 or C5 position. mdpi.comnih.gov |

| Carbamoyl Chloride | Reaction with Alcohols/Amines | Reductive Cross-Coupling | Dual Photoredox/Nickel Catalysis | Coupling with aryl halides to form ketone-containing biaryls. researchgate.net |

| Entire Molecule | Stepwise Functionalization | Cascade Cyclization/Rearrangement | Transition Metal or Photoredox Catalysis | Rapid construction of polycyclic or spirocyclic frameworks. organic-chemistry.org |

Sustainable and Environmentally Benign Synthetic Approaches for its Derivatives

In line with the principles of green chemistry, future research will prioritize the development of sustainable methods for both the synthesis of 1-Piperidinecarbonyl chloride, 4-oxo- and its subsequent use in creating derivatives. unibo.it A primary target is the replacement of hazardous reagents traditionally used in its synthesis. Carbamoyl chlorides are often prepared using phosgene (B1210022) or its derivatives, which are highly toxic. wikipedia.org Emerging methods focus on phosgene-free routes, such as the carbonylation of amines with CO2 or other benign carbonyl sources, which would significantly improve the safety and environmental profile of its production. organic-chemistry.org

For the synthesis of its derivatives, biocatalysis presents a powerful and sustainable alternative to traditional chemical methods. numberanalytics.com Enzymes such as lipases and proteases can catalyze the formation of amide bonds under mild, aqueous conditions, offering high selectivity and reducing the need for harsh reagents and extensive purification. nih.govrsc.org For instance, an enzymatic approach could be developed to directly couple 1-Piperidinecarbonyl chloride, 4-oxo- with a sensitive amine nucleophile, avoiding side reactions. Furthermore, enzymes like ketoreductases could perform the asymmetric reduction of the 4-oxo group with exceptional enantioselectivity. Recent breakthroughs have even combined biocatalytic C-H oxidation with radical chemistry to functionalize piperidine rings, showcasing a powerful synergy between green chemistry and cutting-edge synthesis. chemrxiv.orgchemistryviews.org

The use of greener solvents, such as water or bio-renewable solvents, and the development of catalytic reactions that maximize atom economy are also key research directions. bohrium.com For example, catalytic dehydrogenative couplings that form amide bonds from alcohols and amines with the only byproduct being H2 represent a highly atom-economical alternative to traditional methods that use stoichiometric activating agents. bohrium.com Applying such principles to the derivatives of 1-Piperidinecarbonyl chloride, 4-oxo- will be a critical step toward more sustainable pharmaceutical and chemical manufacturing. rsc.orgnih.gov

Table 4: Green Chemistry Approaches for the Synthesis of Derivatives

| Synthetic Goal | Traditional Method | Proposed Sustainable Alternative | Green Chemistry Principle |

|---|---|---|---|

| Amide/Carbamate (B1207046) Formation | Reaction with amine/alcohol using stoichiometric base in chlorinated solvents. | Lipase-catalyzed amidation/carbamoylation in an aqueous or bio-based solvent. numberanalytics.comnih.govrsc.org | Use of Renewable Feedstocks, Safer Solvents, Biocatalysis. |

| Ketone Reduction | Reduction with sodium borohydride (B1222165) (generates borate (B1201080) waste). | Asymmetric reduction using a ketoreductase enzyme with a recyclable cofactor. | Catalysis, High Selectivity. |

| C-C Bond Formation | Stoichiometric organometallic additions (e.g., Grignard). | Catalytic cross-coupling with low catalyst loading. | Catalysis, Atom Economy. |

| Synthesis of Precursor | Phosgenation of 4-oxopiperidine. | Direct carbonylation using CO2 as a C1 source with a recyclable catalyst. organic-chemistry.org | Use of Safer Chemicals, Designing for Energy Efficiency. |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing derivatives of 1-Piperidinecarbonyl chloride, 4-oxo-?

- Methodological Answer : The synthesis often involves nucleophilic acyl substitution. For example, 1-Piperidinecarbonyl chloride reacts with amines under basic conditions (e.g., triethylamine in dichloromethane) to form amides. A study demonstrated a 54% yield using this method, with purification via column chromatography . Reaction optimization should consider stoichiometry, solvent polarity, and temperature to minimize side reactions like hydrolysis of the carbonyl chloride.

Q. How should researchers handle and store 1-Piperidinecarbonyl chloride, 4-oxo- to ensure safety?

- Methodological Answer : The compound is moisture-sensitive and corrosive. Storage recommendations include airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Safety protocols mandate the use of gloves, goggles, and fume hoods due to its potential to release HCl upon decomposition. Refer to SDS guidelines for spill management and first-aid measures .

Q. What spectroscopic techniques are critical for characterizing 4-oxo-piperidine derivatives?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~170 ppm for carbonyl carbons).

- IR : Stretching frequencies for C=O (~1650–1750 cm⁻¹) and C-Cl (~550–850 cm⁻¹).

- Mass Spectrometry : High-resolution MS to verify molecular formulas (e.g., C₈H₁₅ClN₂O for the parent compound) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-oxo-piperidine derivatives in drug discovery?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the 4-oxo group’s electron-withdrawing effect reduces piperidine ring basicity, influencing interactions with biological targets like 11β-hydroxysteroid dehydrogenase inhibitors . Molecular docking studies further elucidate binding affinities in enzyme active sites.

Q. What strategies resolve contradictions in reported reaction yields for derivatives of 1-Piperidinecarbonyl chloride, 4-oxo-?

- Methodological Answer : Discrepancies may arise from competing side reactions (e.g., hydrolysis). Systematic analysis includes:

- Kinetic Studies : Monitoring reaction progress via HPLC to identify intermediates.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Catalysis : Transition metal catalysts (e.g., Pd) could enhance selectivity in cross-coupling reactions .

Q. How does the structural conformation of 4-oxo-piperidine derivatives influence their biological activity?

- Methodological Answer : The chair conformation of the piperidine ring affects steric accessibility. For example, axial vs. equatorial positioning of substituents alters binding to G-protein-coupled receptors (GPCRs). X-ray crystallography of co-crystallized derivatives with target proteins (e.g., kinases) provides insights into pharmacophore design .

Data-Driven Research Questions

Q. What are the challenges in scaling up the synthesis of 4-oxo-piperidine derivatives for preclinical studies?

- Methodological Answer : Scale-up requires addressing exothermic reactions (e.g., acylation steps) and purification bottlenecks. Continuous flow reactors improve heat dissipation, while recrystallization in ethanol/water mixtures enhances yield reproducibility. Process analytical technology (PAT) ensures real-time quality control .

Q. How can researchers validate the purity of 1-Piperidinecarbonyl chloride, 4-oxo- derivatives for regulatory submissions?

- Methodological Answer : Combine orthogonal methods:

- HPLC-UV/ELSD : Quantify impurities at 0.1% threshold.

- Elemental Analysis : Verify stoichiometry (e.g., %C, %N).

- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and decomposition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。